2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

Catalog No.
S596371
CAS No.
13108-52-6
M.F
C6H3Cl4NO2S
M. Wt
295 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

CAS Number

13108-52-6

Product Name

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

IUPAC Name

2,3,5,6-tetrachloro-4-methylsulfonylpyridine

Molecular Formula

C6H3Cl4NO2S

Molecular Weight

295 g/mol

InChI

InChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3

InChI Key

NMCCNOZOBBWFMN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Synonyms

2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, TCMSP cpd

Canonical SMILES

CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl

The exact mass of the compound 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (CAS 13108-52-6), commonly known as TCMSP or Davicil, is a synthetic organic compound characterized by a fully chlorinated pyridine ring and an electron-withdrawing methylsulfonyl group . Typically presenting as a stable crystalline solid with a melting point of 146–151 °C, it exhibits a high degree of lipophilicity and is widely utilized across industrial sectors . In procurement, TCMSP serves a dual function: it is an antimicrobial biocide used in marine antifouling coatings, and a reactive electrophilic building block essential for the synthesis of agrochemicals and pharmaceuticals . Its structural properties provide distinct advantages in both formulation stability and regioselective chemical synthesis .

Substituting TCMSP with generic chlorinated pyridines or alternative biocides compromises both synthetic yield and product performance. In chemical synthesis, replacing the 4-methylsulfonyl group with a standard halide (e.g., in pentachloropyridine) reduces the regioselectivity and reactivity of nucleophilic aromatic substitution (SNAr), forcing harsher reaction conditions that degrade sensitive substrates . Furthermore, attempting to use the unoxidized precursor, 2,3,5,6-tetrachloro-4-(methylthio)pyridine, introduces oxidative instability and batch variability into downstream processes . In antifouling applications, substituting TCMSP with less lipophilic biocides leads to mismatched leaching rates, active ingredient depletion, and reduced long-term efficacy in marine environments [1].

Precursor Suitability: High-Yield Oxidation and Intermediate Stability

TCMSP is synthesized via the oxidation of 2,3,5,6-tetrachloro-4-(methylthio)pyridine. Procuring the fully oxidized sulfone directly eliminates a hazardous oxidation step and ensures a stable, reactive intermediate. In standard preparations, the conversion from the thioether to the sulfone achieves a 96% yield under mild conditions . This fully oxidized state prevents the uncontrolled side reactions that typically plague thioether precursors during downstream agrochemical synthesis .

Evidence DimensionOxidation Yield and Intermediate Stability
Target Compound DataTCMSP (Sulfone): 96% yield, stable crystalline solid (mp 146-151 °C)
Comparator Or Baseline2,3,5,6-Tetrachloro-4-(methylthio)pyridine (Thioether): Susceptible to uncontrolled oxidation
Quantified Difference96% controlled conversion to the stable sulfone form
ConditionsDCM solvent, m-chloroperoxybenzoic acid, room temperature for 3 hours

Procuring the fully oxidized sulfone eliminates hazardous in-house oxidation steps and provides a stable, reactive electrophile for downstream coupling.

Regioselective Reactivity: Sulfonyl vs. Halide Leaving Groups

In agrochemical and pharmaceutical development, the methylsulfonyl group at the 4-position of TCMSP acts as an activated leaving group for nucleophilic aromatic substitution (SNAr) compared to standard chlorinated pyridines . The electron-withdrawing nature of the -SO2CH3 group activates the 4-position, allowing for regioselective functionalization without the harsh thermal conditions required to displace a chlorine atom from a fully halogenated analog .

Evidence DimensionRegioselectivity and Reactivity in SNAr Reactions
Target Compound DataTCMSP: Activated 4-position for targeted nucleophilic attack
Comparator Or BaselinePentachloropyridine: Lower reactivity, requiring harsher thermal conditions
Quantified DifferenceEnhanced reactivity and regiocontrol at the 4-position
ConditionsNucleophilic aromatic substitution in organic synthesis

Buyers synthesizing complex heterocycles can achieve higher yields and fewer side products by leveraging the methylsulfonyl leaving group instead of a generic halide.

Antifouling Efficacy: Matrix Compatibility and Lipophilicity

TCMSP (Davicil) is deployed as a booster biocide in antifouling paints, functioning by inhibiting mitochondrial ATP synthesis in marine fouling organisms . Its high lipophilicity, driven by the fully chlorinated pyridine ring, ensures solubility in organic paint matrices and controlled leaching rates compared to highly water-soluble alternatives . This structural advantage allows it to maintain long-term efficacy in dynamic marine environments alongside other booster biocides [1].

Evidence DimensionMatrix Compatibility and Lipophilicity
Target Compound DataTCMSP: High lipophilicity, stable in organic solvents and marine paint matrices
Comparator Or BaselineHighly water-soluble biocides: Rapid leaching and premature depletion
Quantified DifferenceExtended matrix retention and controlled release due to structural lipophilicity
ConditionsMarine antifouling paint formulations under environmental exposure

For formulators of marine coatings, TCMSP offers a controlled-release profile that extends the functional lifespan of the antifouling paint.

Agrochemical Active Ingredient Synthesis

TCMSP is the optimal choice for synthesizing complex herbicides and fungicides that require precise functionalization at the 4-position of a fully chlorinated pyridine ring. Its SNAr leaving group allows for targeted action and high-yield coupling reactions .

Marine Antifouling Coatings

Ideal for formulating long-life marine paints where controlled leaching and high retention of the biocide are required. TCMSP acts as a booster biocide, inhibiting ATP synthesis in fouling organisms while maintaining stability in the polymer matrix .

Industrial Material Preservation

Highly suited for use as a preservative in specialty chemicals, adhesives, and sealants where the active ingredient must withstand oxidative environments and maintain long-term antimicrobial stability without degrading the host material .

XLogP3

3.3

UNII

92AGR11YJB

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

13108-52-6

Wikipedia

2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine

General Manufacturing Information

Pyridine, 2,3,5,6-tetrachloro-4-(methylsulfonyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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